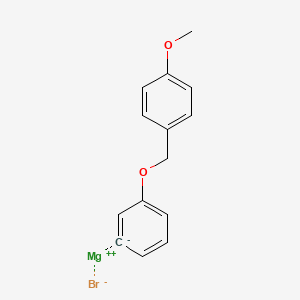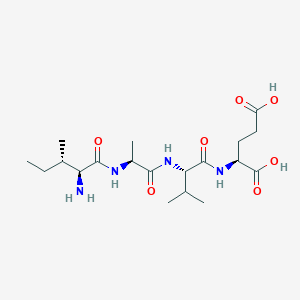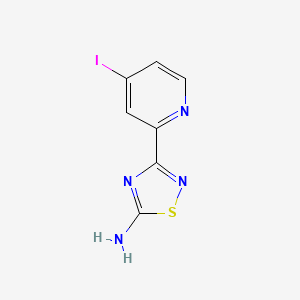
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide is a chemical compound with the molecular formula C14H13BrMgO. This compound is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and play a crucial role in the formation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide typically involves the reaction of 1-methoxy-4-(phenoxymethyl)benzene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
1-methoxy-4-(phenoxymethyl)benzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is commonly used.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.
Scientific Research Applications
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide involves the formation of a highly reactive Grignard reagent. This reagent acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which is then protonated to yield the final product.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylmagnesium bromide: Another Grignard reagent with similar reactivity.
Phenylmagnesium bromide: A simpler Grignard reagent used in similar types of reactions.
Uniqueness
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide is unique due to the presence of both methoxy and phenoxymethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H13BrMgO2 |
|---|---|
Molecular Weight |
317.46 g/mol |
IUPAC Name |
magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UBTYOILEXLPKOF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B12638289.png)
![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)
![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)



![2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638326.png)
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)
![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)

![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)

![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
